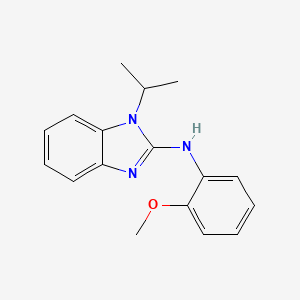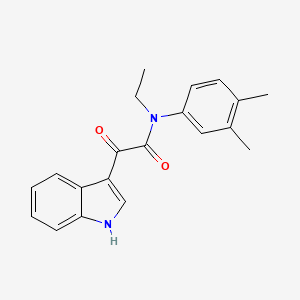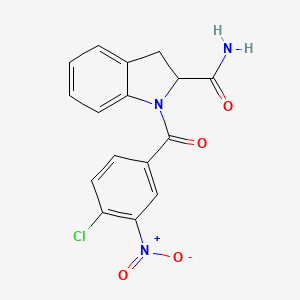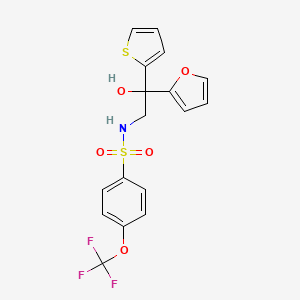![molecular formula C7H12ClN B2853584 (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride CAS No. 2260937-71-9](/img/structure/B2853584.png)
(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the bicyclo[3.2.1]octane system . Bicyclo[3.2.1]octane is a basic framework of many important biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .
Synthesis Analysis
The synthesis of similar compounds often involves key features like an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Another approach for the construction of the bicyclic skeleton is based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo .Molecular Structure Analysis
The molecular structure of similar compounds often includes a bicyclo[3.2.1]octane ring system . The exact structure of “(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include intramolecular Diels-Alder reactions and cyclopropane ring openings .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Bicyclo[3.2.1]octane Systems
The compound has been used in the synthesis of highly functionalized enantiopure bicyclo[3.2.1]octane systems derived from carvone. This process involves key steps like an intramolecular Diels-Alder reaction and cyclopropane ring opening, which are crucial for creating structures characteristic of biologically active compounds .
Development of Synthetic Methodologies
Researchers have developed various synthetic methods for making bicyclo[3.2.1]octanes, often functionalized to serve as intermediates in synthesizing more complex natural products containing this bicyclic subunit .
Construction of Bicyclic Skeletons
An alternative approach for constructing bicyclic skeletons involves using the compound in intramolecular Diels-Alder (IMDA) reactions. This method is significant for preparing enantiopure bicyclo[3.2.1]octane systems .
Synthesis of Natural Products
The compound’s structural motif is foundational for many biologically active natural products, especially tri- and tetracyclic sesqui- and diterpenes. Its use in synthesizing natural products highlights its importance in medicinal chemistry .
Study of High Strain Energy Molecules
Due to its high strain energy, the compound is of interest in the study of molecules with trans-fused bicyclo[3.3.0]octane ring systems. These studies are essential for understanding the synthesis of natural products with such ring systems .
Exploration of Functional Diversity
The compound is part of research exploring the functional diversity of non-natural structures containing the carbo-bicyclic system. Many of these structures have shown significant biological activity .
Creation of Biologically Active Compounds
The bicyclo[3.2.1]octane ring system, which can be synthesized using this compound, is a common structural motif in many biologically active natural products. This makes it a valuable target for the creation of new biologically active compounds .
Advancements in Total Synthesis
The compound plays a role in the total synthesis of highly strained natural products. It provides a reference point for future research in synthesizing trans-fused bicyclo[3.3.0]octane ring systems, which are challenging due to their high strain energy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2S,4S,5S)-6-azatricyclo[3.2.1.02,4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-4-3-8-7(1)6-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5-,6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNGVVOHGLWAKO-ZBIYOWHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C3C2C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1[C@@H]3[C@H]2C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)
![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)
![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2853515.png)

![3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester](/img/structure/B2853517.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2853518.png)



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2853523.png)